7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthylamine hydrochloride is a chemical compound with the molecular formula C11H15BrClN. It is a derivative of tetrahydronaphthylamine, characterized by the presence of a bromine atom at the 7th position and a methyl group at the 5th position on the naphthalene ring. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthylamine hydrochloride typically involves the bromination of 5-methyl-1,2,3,4-tetrahydronaphthylamine. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position. The resulting brominated product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of 7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthylamine hydrochloride may involve large-scale bromination reactors and purification systems to ensure high yield and purity. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow systems and automated controls .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 5-methyl-1,2,3,4-tetrahydronaphthylamine.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products
Oxidation: Naphthoquinones
Reduction: 5-Methyl-1,2,3,4-tetrahydronaphthylamine
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthylamine hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthylamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the methyl group at the 5th position.
5-Methyl-1,2,3,4-tetrahydronaphthylamine: Similar structure but lacks the bromine atom at the 7th position.
Uniqueness
7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthylamine hydrochloride is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
7-bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-7-5-8(12)6-10-9(7)3-2-4-11(10)13/h5-6,11H,2-4,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHWVUXPBOOSIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1CCCC2N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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